
Diethyl 2,3-bis(thiocyanato)but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is an organic compound with a unique structure that includes two thiocyanate groups attached to a butenedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(thiocyanato)but-2-enedioate typically involves the reaction of diethyl but-2-ynedioate with thiocyanate ions under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium ethoxide to facilitate the formation of the enolate intermediate. The thiocyanate ions then attack the enolate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Diethyl 2,3-bis(thiocyanato)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiocyanate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Diethyl 2,3-bis(thiocyanato)but-2-enedioate has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2,3-bis(thiocyanato)but-2-enedioate involves the interaction of its thiocyanate groups with various molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Diethyl but-2-ynedioate
- Diethyl 2,3-bis(benzyloxy)butanedioate
Uniqueness
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is unique due to the presence of two thiocyanate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack these functional groups or have different substituents.
特性
CAS番号 |
88126-83-4 |
|---|---|
分子式 |
C10H10N2O4S2 |
分子量 |
286.3 g/mol |
IUPAC名 |
diethyl 2,3-dithiocyanatobut-2-enedioate |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7(17-5-11)8(18-6-12)10(14)16-4-2/h3-4H2,1-2H3 |
InChIキー |
YIIAXVPIKDHPQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C(=O)OCC)SC#N)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
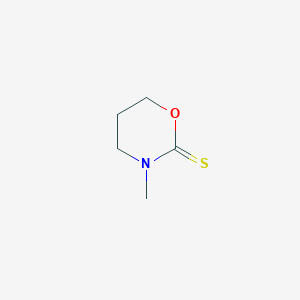


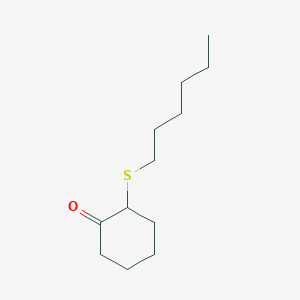

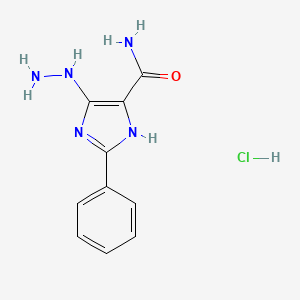
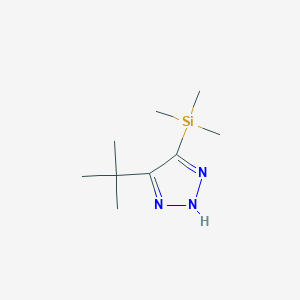

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
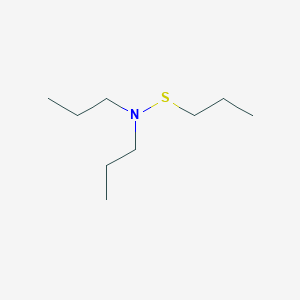
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)

